4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
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Overview
Description
4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the 4-Chlorobenzoyloxy Group: The 4-chlorobenzoyloxy group can be introduced through an esterification reaction involving 4-chlorobenzoic acid and an appropriate alcohol derivative of the benzofuran core.
Formation of the Oxime Group: The oxime group is typically introduced through the reaction of the benzofuran derivative with hydroxylamine hydrochloride under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and exhibit comparable biological activities.
Benzothiophenes: These compounds share structural similarities with benzofurans and have similar applications in medicinal chemistry.
Indolizidines: These compounds have fused ring systems and exhibit similar pharmacological properties.
Uniqueness
4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is unique due to the presence of both the 4-chlorobenzoyloxy group and the oxime functional group.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-6-4-10(5-7-11)15(18)20-17-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXAJVIZYDPLO-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=C(C=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=C(C=C3)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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